5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-7-8-17(24-13)25(21,22)18-11-16(20)19-9-10-23-15(12-19)14-5-3-2-4-6-14/h2-8,15,18H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYUYJXKADXOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions. The specific steps and conditions for synthesizing this compound may vary, but generally include the following:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the sulfonamide group: This step typically involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the thiophene-sulfonamide intermediate.
Chemical Reactions Analysis
5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding thiols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring can interact with various receptors and enzymes, modulating their activity. The morpholine moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the thiophene ring, the sulfonamide-linked side chain, or the morpholine moiety. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations :
In contrast, the 5-chloro analog may exhibit stronger electron-withdrawing effects, altering binding to target proteins (e.g., enzymes or receptors) . The 2,4-difluoro benzene analog (CAS 953962-42-0) demonstrates that aromatic fluorination can enhance antimicrobial potency, as seen in fluoroquinolone derivatives .
Side Chain Modifications: The 2-phenylmorpholine moiety in the target compound introduces conformational rigidity and hydrogen-bonding capacity, which may improve target affinity compared to linear alkyl chains . Complex side chains, such as the oxazolidinone-containing derivative (EP 2 697 207 B1), are associated with central nervous system (CNS) penetration due to reduced polarity and increased blood-brain barrier permeability .
Synthetic Accessibility :
- The synthesis of the target compound likely follows methods analogous to 5-(substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamide derivatives (), with thiophene replacing furan. Thiophene’s higher aromaticity may improve stability under biological conditions .
Research Findings and Implications
- Antimicrobial Potential: The morpholine and sulfonamide motifs are common in antimicrobial agents. For example, fluoroquinolone derivatives with bulky aromatic side chains (e.g., anthracene or phenanthrene) show enhanced activity against Gram-positive bacteria , suggesting that the 2-phenylmorpholine group in the target compound may confer similar advantages.
- Anticancer Applications : Ethynylthiophene sulfonamides () exhibit activity in glioma cells, implying that the thiophene-sulfonamide scaffold may disrupt cancer cell signaling pathways. The methyl substituent in the target compound could fine-tune selectivity.
- Metabolic Stability: The morpholine ring is resistant to oxidative metabolism, which may extend the compound’s half-life compared to non-heterocyclic analogs .
Biological Activity
5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiophene ring, a sulfonamide group, and a morpholine moiety, which contribute to its biological activity. The specific structural attributes are critical for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene sulfonamides possess significant antibacterial properties. For instance, compounds similar to this structure have shown improved potency against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis compared to traditional antibiotics .
- Anticancer Activity : Recent investigations have highlighted the potential anticancer effects of thiophene derivatives. In vitro studies demonstrated that certain analogs induced apoptosis in cancer cell lines, indicating a mechanism that may involve the activation of p53 pathways and caspase activation .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses based on structural activity relationship (SAR) studies include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been linked to the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.
- Interaction with Receptors : Molecular docking studies suggest that the compound may interact with various biological receptors, enhancing its therapeutic potential .
Case Studies
Several case studies provide insights into the efficacy and safety profile of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several thiophene sulfonamides, including derivatives similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable or superior to established antibiotics .
Case Study 2: Anticancer Properties
In another study focused on anticancer properties, derivatives were tested against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (SK-MEL). The results showed that certain derivatives led to a significant reduction in cell viability and induced apoptosis, suggesting potential for further development as anticancer agents .
Data Tables
| Biological Activity | MIC (µg/mL) | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Antibacterial | 8 | S. aureus | - |
| Anticancer | - | MCF-7 | 10 |
| Anticancer | - | SK-MEL | 15 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide?
- Answer: Key routes include coupling reactions such as Sonogashira or Suzuki-Miyaura for introducing aryl/heteroaryl groups. For example, microwave-assisted synthesis under inert conditions (e.g., THF, Pd catalysts, 60°C for 10 min) optimizes yields for sulfonamide derivatives . Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures product integrity, as demonstrated for structurally analogous sulfonium salts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer: Employ multi-modal analysis:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- HPLC (≥98% purity threshold) for quantitative assessment.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- IR spectroscopy to verify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
Full protocols are detailed in synthetic projects requiring reproducibility .
Advanced Research Challenges
Q. How can contradictory thermal stability data between structurally related sulfonamides be resolved?
- Answer: Use differential scanning calorimetry (DSC) to compare decomposition kinetics. For example, compound analogs with morpholine substituents show divergent decomposition temperatures (140°C vs. 120°C) and energy releases (400 J/g vs. >600 J/g) . To resolve contradictions:
- Conduct isothermal stability studies at incremental temperatures.
- Calculate activation energies via Arrhenius plots.
- Correlate structural features (e.g., electron-withdrawing groups) with thermal resilience.
Q. What experimental design strategies optimize synthesis yield under microwave conditions?
- Answer: Apply Design of Experiments (DoE) principles:
- Variables: Temperature (50–80°C), catalyst loading (0.5–5 mol%), and reaction time (5–30 min).
- Response surface modeling to identify optimal parameter combinations.
- Statistical validation (e.g., ANOVA) to confirm significance.
Microwave-assisted synthesis of thiophene derivatives achieves 85–92% yields in 10 min, as shown for ethynylthiophene intermediates .
Q. How to design experiments for studying biological target interactions (e.g., enzyme inhibition)?
- Answer:
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding affinity (Kd) and stoichiometry.
- Molecular docking (AutoDock, Schrödinger) to predict binding modes with morpholine and sulfonamide motifs.
- In vitro assays (e.g., U87MG glioma cell viability) to assess functional effects, referencing protocols for related sulfonamide-based inhibitors .
Methodological Notes
- Reproducibility: Document reaction conditions (solvent purity, inert atmosphere) and characterization data (NMR shifts, Rf values) as per IUPAC guidelines .
- Data Contradictions: Cross-validate using orthogonal techniques (e.g., TGA for thermal stability alongside DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
